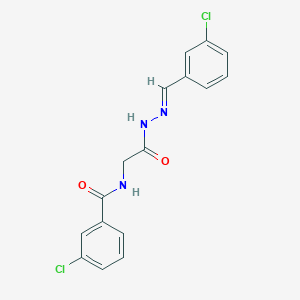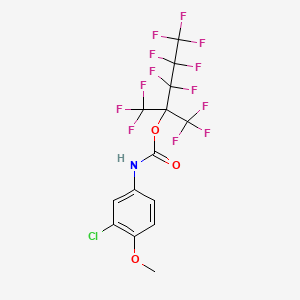boron](/img/structure/B11110764.png)
[4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappao](diphenyl)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron is a complex organoboron compound It is characterized by the presence of a boron atom coordinated to a hydroxy group and a thiazole ring, making it a unique structure in the realm of organoboron chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron typically involves the reaction of a boronic acid derivative with a thiazole-containing ligand under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the boron-oxygen bond. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a boron-hydride complex.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boron-containing ketones, aldehydes, and hydrides, as well as substituted phenyl derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
Chemistry
In chemistry, 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its interactions with cellular pathways and molecular targets are studied to understand its effects on biological systems, with the aim of developing new treatments for diseases.
Industry
In the industrial sector, 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar keto-enol tautomerism properties.
4-Phenoxyaniline compound with tetrachlorostannane: Another organometallic compound with unique coordination properties.
Uniqueness
What sets 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron apart is its combination of a boron atom with a thiazole ring and a hydroxy group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H22BNO2S |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(4,6-dimethyl-2,2-diphenyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-dien-5-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C26H22BNO2S/c1-19-25(26-28-24(18-31-26)21-12-6-3-7-13-21)20(2)30-27(29-19,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 |
InChI Key |
NLZFXJSEDCJDFJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(OC(=C(C(=[O+]1)C)C2=NC(=CS2)C3=CC=CC=C3)C)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B11110681.png)
![N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)
![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)

![(5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11110707.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11110712.png)
![17-(2-chlorophenyl)-1-{(E)-[(3-chlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11110714.png)
![(2Z)-3-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylidene]-4-[(3-methylbenzoyl)amino]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B11110728.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11110743.png)
![(4Z)-5-methyl-4-({[4-(4-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenoxy)phenyl]amino}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11110758.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11110769.png)
![N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B11110776.png)
![N-[(2-{[3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]cyclohexanecarboxamide](/img/structure/B11110777.png)
